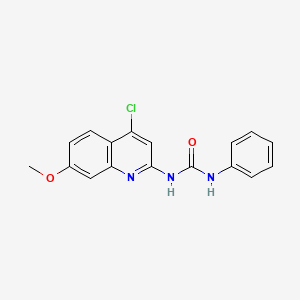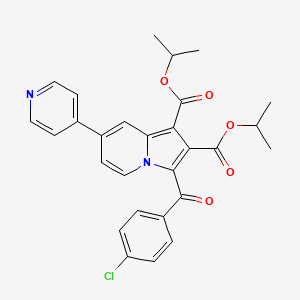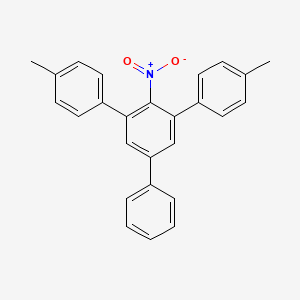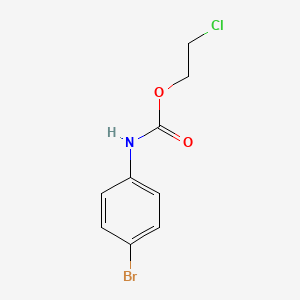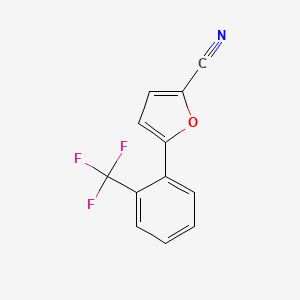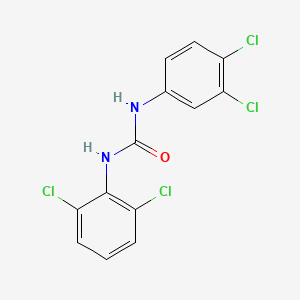![molecular formula C16H17BrN2O3S B11954771 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a p-toluenesulfonic acid group and a 5-bromo-2-ethoxybenzylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with p-toluenesulfonyl hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and sulfonic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE
- P-TOLUENESULFONIC ACID (5-CHLORO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE
- P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZINE
Comparison: P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE is unique due to the presence of both the bromo and ethoxy groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C16H17BrN2O3S |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17BrN2O3S/c1-3-22-16-9-6-14(17)10-13(16)11-18-19-23(20,21)15-7-4-12(2)5-8-15/h4-11,19H,3H2,1-2H3/b18-11+ |
InChI-Schlüssel |
SGRBDZRDILQBNH-WOJGMQOQSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one](/img/structure/B11954713.png)
